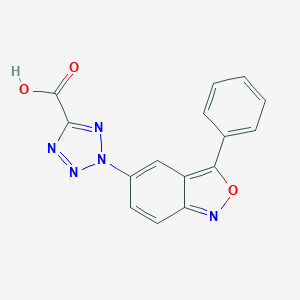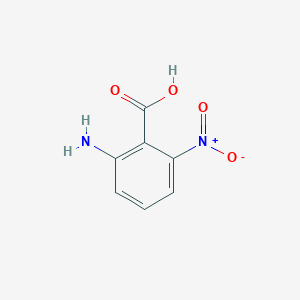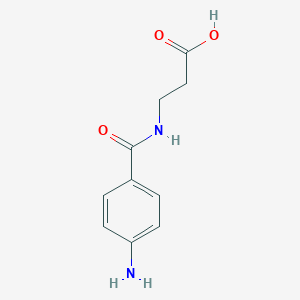
N-(4-Aminobenzoyl)-Beta-Alanine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-Aminobenzoyl)-Beta-Alanine often involves multi-step chemical reactions, including condensation, protection of functional groups, and subsequent deprotection. For instance, derivatives of amino acids and peptides have been synthesized via reactions involving N-carboxyanhydrides and various coupling methods to achieve high yields and specific molecular architectures (Watanabe et al., 1966).
Molecular Structure Analysis
The molecular structure of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives is crucial for understanding its reactivity and interaction with other molecules. X-ray crystallography studies have revealed that amide and peptide bonds within similar molecules are planar and adopt trans-configurations, with molecular packing governed by hydrogen bonding interactions (Eissmann & Weber, 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(4-Aminobenzoyl)-Beta-Alanine derivatives are diverse and include conjugate additions, formation of peptide bonds, and modifications of functional groups to achieve desired properties. For example, the conjugate addition of secondary amines to acrylate derivatives has been explored to obtain beta-dialkylamino-alanine derivatives (Pérez & Pleixats, 1995).
Physical Properties Analysis
The physical properties of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The crystal and molecular structure of similar compounds have been determined, providing insights into their stability and interactions with other molecules (Marchewka, Drozd, & Janczak, 2011).
Chemical Properties Analysis
The chemical properties of N-(4-Aminobenzoyl)-Beta-Alanine, including its reactivity, stability under various conditions, and interactions with different chemical agents, are pivotal for its utilization in synthesis and potential applications in materials science and biochemistry. Studies on the synthesis and application of amino acid derivatives provide valuable information on the chemical behavior of such compounds (Inman et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antimalarial Research
- Field : Biotechnology and Pharmacology
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the synthesis of novel 1,3,5-triazine derivatives as Pf-DHFR inhibitors, which have shown promising results in antimalarial research .
- Methods of Application : Molecular modelling studies were conducted on 120 designed compounds using Molinspiration cheminformatics and Biovia Discovery Studio (DS) 2020. The CDOCKER docking technology was used to investigate protein–ligand docking against the Pf-DHFR-TS protein .
- Results : Among the ten compounds tested, Df3 had the highest antimalarial activity against the chloroquine-resistant (Dd2) strain, with an IC 50 value of 9.54 μg mL −1 .
Wastewater Treatment
- Field : Environmental Science and Chemistry
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the modification of chitosan (CCS-AGA) to adsorb Th (IV) ions from aqueous solutions .
- Methods of Application : The material was synthesized and its chemical structure and surface morphology were analyzed using FT-IR and SEM . The influence of solution pH, contact time, and initial concentration of Th ions on the adsorption of Th (IV) by CCS-AGA was investigated .
- Results : The experimental data suggest that the adsorption behavior of CCS-AGA could be accurately predicted by the Langmuir model. The maximum theoretical adsorption capacity of CCS-AGA for Th (IV) was 162 mg/g .
Antimalarial Research with Glutamic Acid Conjugation
- Field : Biotechnology and Pharmacology
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the synthesis of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors . These compounds were synthesized using a conventional and microwave-assisted nucleophilic substitution reaction .
- Methods of Application : Molecular modelling studies were conducted on 120 designed compounds using Molinspiration cheminformatics and Biovia Discovery Studio (DS) 2020 . The CDOCKER docking technology was used to investigate protein–ligand docking against the Pf-DHFR-TS protein .
- Results : Among the ten compounds tested, Df3 had the highest antimalarial activity against the chloroquine-resistant (Dd2) strain, with an IC 50 value of 9.54 μg mL −1 .
Reduction of Nitroblue Tetrazolium
- Field : Biochemistry
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the reduction of nitroblue tetrazolium (NBT) to formazan .
- Methods of Application : The reduction involves only one of the two tetrazolium rings of NBT . The reaction is considerably more rapid with folic acid and N-(4-Aminobenzoyl)-Beta-Alanine .
- Results : The study provided insights into the reduction process of NBT to formazan .
Antimalarial Research with L-Glutamic Acid Conjugation
- Field : Biotechnology and Pharmacology
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the synthesis of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors . These compounds were synthesized using a conventional and microwave-assisted nucleophilic substitution reaction .
- Methods of Application : Molecular modelling studies were conducted on 120 designed compounds using Molinspiration cheminformatics and Biovia Discovery Studio (DS) 2020 . The CDOCKER docking technology was used to investigate protein–ligand docking against the Pf-DHFR-TS protein .
- Results : Among the ten compounds tested, Df3 had the highest antimalarial activity against the chloroquine-resistant (Dd2) strain, with an IC 50 value of 9.54 μg mL −1 .
Reduction of Nitroblue Tetrazolium
- Field : Biochemistry
- Application Summary : N-(4-Aminobenzoyl)-Beta-Alanine has been used in the reduction of nitroblue tetrazolium (NBT) to formazan .
- Methods of Application : The reduction involves only one of the two tetrazolium rings of NBT . The reaction is considerably more rapid with folic acid and N-(4-Aminobenzoyl)-Beta-Alanine than with the other amino acids .
- Results : The study provided insights into the reduction process of NBT to formazan .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-aminobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXWROFYVPXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224136 | |
| Record name | N-(4-Aminobenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobenzoyl)-Beta-Alanine | |
CAS RN |
7377-08-4 | |
| Record name | N-(4-Aminobenzoyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobenzoyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminobenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-aminobenzoyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-AMINOBENZOYL)-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB85LJQ945 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Aminobenzoyl-(beta)-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


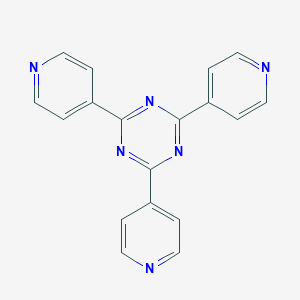


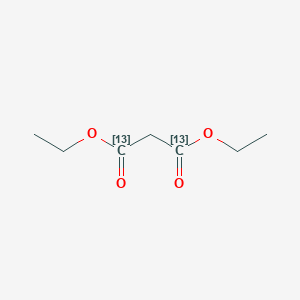

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)



![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)
